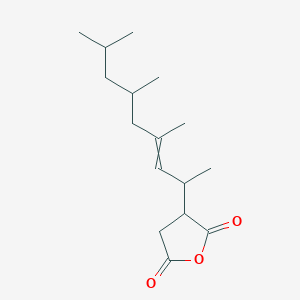

Dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione

Description

Dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione (CAS 57307-46-7), also known as tert-Dodecenylsuccinic anhydride, is a branched alkyl-substituted 2,5-furandione derivative. Its molecular formula is C₁₆H₂₆O₃, with a molecular weight of 266.38 g/mol . This compound is characterized by a furan-2,5-dione core substituted with a 1,3,5,7-tetramethyl-2-octenyl group, imparting significant hydrophobicity (cLogP = 4.237) and a polar surface area of 43.37 Ų . Key physical properties include a boiling point of 371.5°C, density of 0.995 g/cm³, and flash point of 164.1°C . It is primarily used as an industrial intermediate, particularly in polymer and surfactant synthesis .

Properties

CAS No. |

57307-46-7 |

|---|---|

Molecular Formula |

C16H26O3 |

Molecular Weight |

266.38 g/mol |

IUPAC Name |

3-(4,6,8-trimethylnon-3-en-2-yl)oxolane-2,5-dione |

InChI |

InChI=1S/C16H26O3/c1-10(2)6-11(3)7-12(4)8-13(5)14-9-15(17)19-16(14)18/h8,10-11,13-14H,6-7,9H2,1-5H3 |

InChI Key |

SFCLDKUUKKOPQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)CC(=CC(C)C1CC(=O)OC1=O)C |

Origin of Product |

United States |

Preparation Methods

Overview

The compound is a substituted succinic anhydride derivative, typically synthesized by the reaction of maleic anhydride with an appropriate alkyl or alkenyl precursor bearing the 1,3,5,7-tetramethyl-2-octenyl moiety. The preparation involves the formation of the anhydride ring through cyclization and dehydration steps under controlled conditions.

Synthetic Route and Reaction Conditions

The primary synthetic approach involves the following key steps:

Starting Materials : Maleic anhydride and a 1,3,5,7-tetramethyl-2-octenyl-containing precursor, often a corresponding alcohol or olefin.

Reaction Type : Ene reaction or Diels-Alder type addition followed by dehydration to form the furan-2,5-dione ring.

Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are typically employed to facilitate ring closure and dehydration.

Solvent : Non-polar or moderately polar solvents like toluene or xylene are used to control reaction rate and temperature.

Temperature : Elevated temperatures ranging from 120 to 180 °C are applied to promote cyclization and anhydride formation.

Time : Reaction times vary from several hours to overnight depending on scale and conditions.

Atmosphere : An inert atmosphere (nitrogen or argon) is maintained to prevent oxidation of sensitive alkyl chains.

Industrial Scale Synthesis

In industrial settings, the synthesis is scaled up using continuous flow reactors to optimize yield and purity. Parameters such as temperature, pressure, and residence time are finely controlled. The continuous flow method enhances heat transfer and mixing, reducing side reactions and improving product consistency.

Purification Techniques

Vacuum Distillation : Due to the high boiling point (371.5 °C), vacuum distillation is used to isolate the pure compound.

Chromatography : Column chromatography with silica gel and non-polar eluents (e.g., hexane/ethyl acetate mixtures) can be employed for laboratory-scale purification.

Crystallization : Where applicable, recrystallization from suitable solvents may be used to improve purity.

Reaction Mechanism Insights

The formation of this compound typically proceeds via:

Step 1 : Electrophilic addition of maleic anhydride to the double bond of the 1,3,5,7-tetramethyl-2-octenyl moiety.

Step 2 : Intramolecular cyclization facilitated by acid catalysis to form the five-membered furan-2,5-dione ring.

Step 3 : Dehydration to stabilize the anhydride structure.

The steric bulk of the tetramethyl substituents influences regioselectivity and reaction kinetics, often requiring optimized catalyst loading and temperature control.

Data Table: Representative Preparation Conditions

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Maleic Anhydride Equiv. | 1.0 - 1.2 molar equivalents | Slight excess to drive reaction |

| Catalyst Type | Sulfuric acid, p-toluenesulfonic acid | Acid catalyst for ring closure |

| Catalyst Loading | 0.05 - 0.10 molar equivalents | Optimized to balance rate and selectivity |

| Solvent | Toluene, xylene | Provides heat stability |

| Temperature | 120 - 180 °C | Elevated to promote cyclization |

| Reaction Time | 4 - 12 hours | Adjusted based on scale and conversion |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Purification | Vacuum distillation, chromatography | Ensures product purity |

| Yield | 70 - 85% | Dependent on reaction conditions |

Comparative Analysis with Related Compounds

The preparation of this compound shares similarities with the synthesis of other substituted furan-2,5-diones, such as dihydro-3-(isooctadecenyl)furan-2,5-dione. Both involve maleic anhydride and an alkyl/alkenyl precursor, acid catalysis, and elevated temperatures. However, the presence of multiple methyl substituents in the tetramethyl-octenyl side chain introduces steric and electronic effects that require fine-tuning of reaction parameters.

Research Discoveries and Notes

The compound's unique substitution pattern affects its reactivity, particularly in ring-opening and nucleophilic substitution reactions, which are important for derivatization and further functionalization.

The bulky tetramethyl groups confer enhanced stability to the anhydride ring, influencing thermal and chemical behavior.

Literature indicates the potential for this compound to serve as an intermediate in synthesizing complex organic molecules, including bioactive agents and polymer precursors.

Patents related to similar compounds emphasize the importance of controlling reaction conditions to maximize yield and minimize side products.

Chemical Reactions Analysis

Types of Reactions

Dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as or .

Reduction: Reduction reactions typically involve reagents like or .

Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction could produce alcohols .

Scientific Research Applications

Dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The target’s branched alkyl chain increases hydrophobicity (higher LogP) compared to linear analogs.

- Boiling points correlate with molecular weight; the target’s high value (371.5°C) suggests strong intermolecular forces due to its bulky substituent .

Research Findings and Gaps

- Synthesis Efficiency : The target’s synthesis likely requires multi-step alkylation, whereas linear analogs (e.g., 2-octenylsuccinic anhydride) can be produced via simpler routes .

- Thermal Stability : The target’s high boiling point suggests utility in high-temperature applications, but comparative data for analogs are lacking .

- Toxicological Data: Limited information exists on the chronic toxicity of branched 2,5-furandione derivatives, warranting further study .

Biological Activity

Dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione, also known by its CAS number 57307-46-7, is a compound of interest due to its potential biological activities. Understanding its biological properties is essential for applications in pharmaceuticals and biotechnology. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C16H26O3 |

| Molecular Weight | 266.38 g/mol |

| Density | 0.995 g/cm³ |

| Boiling Point | 371.5 °C at 760 mmHg |

| Flash Point | 164.1 °C |

Structural Characteristics

The compound features a furan ring with two carbonyl groups and a long aliphatic chain, which may contribute to its biological activity through interactions with various biological targets.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and could have implications in the prevention of chronic diseases such as cancer and cardiovascular diseases.

Anti-inflammatory Effects

Several studies suggest that derivatives of furan diones can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines and thereby reduce inflammation in various tissues. This activity might be particularly beneficial in treating conditions like arthritis and other inflammatory disorders.

Antimicrobial Activity

Preliminary findings indicate that this compound shows antimicrobial properties against specific bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

-

Case Study on Antioxidant Activity :

A study conducted on a series of furan diones demonstrated that this compound exhibited a higher radical scavenging capacity compared to traditional antioxidants like ascorbic acid. -

Case Study on Anti-inflammatory Effects :

In a murine model of colitis, administration of the compound led to a significant reduction in inflammatory markers and improved histological scores compared to untreated controls. -

Case Study on Antimicrobial Properties :

A screening assay revealed that the compound displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a natural antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for Dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione?

- Methodological Answer : The compound can be synthesized via anhydride functionalization of furan-2,5-dione derivatives. Key steps include:

-

Reagent Selection : Use tert-dodecenylsuccinic anhydride precursors (IUPAC name: 3-[(2E)-1,3,5,7-tetramethyloct-2-en-1-yl]dihydrofuran-2,5-dione) .

-

Reaction Conditions : Optimize alkylation under controlled temperatures (e.g., 80–120°C) with Lewis acid catalysts like BF₃·Et₂O .

-

Yield Improvement : Purification via vacuum distillation (boiling point: 371.5°C at 760 mmHg) enhances purity (>95%) .

- Data Table :

| Parameter | Value/Technique | Source |

|---|---|---|

| Boiling Point | 371.5°C at 760 mmHg | |

| Key Reagent | tert-Dodecenylsuccinic anhydride | |

| Catalytic System | BF₃·Et₂O |

Q. How can the structure of this compound be characterized experimentally?

- Methodological Answer : Structural elucidation combines:

- X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction (e.g., C7–C12 bond angles and torsion angles) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., C14–H14 δ ~1.3 ppm) .

- IR : Confirm carbonyl stretches (C=O) at ~1770–1820 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 266.38 (C₁₆H₂₆O₃) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Skin/Eye Exposure : Use PPE (gloves, goggles) due to severe skin/eye irritation risks .

- Toxicology : Classified as a skin sensitizer (ECHA 1B); avoid inhalation of aerosols .

- Ecotoxicity : Avoid aquatic release (LC₅₀ for fish <10 mg/L) .

Advanced Research Questions

Q. What are the reaction kinetics of this compound with hydroxyl radicals (HO•) in atmospheric studies?

- Methodological Answer :

-

Experimental Setup : Use a 1080-L quartz chamber with FTIR monitoring (492 m optical path) to measure k values .

-

Kinetic Data : Rate coefficient k = 1.36 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ (relative to n-butane) .

-

Mechanism : HO• abstracts hydrogen from the tetramethyloctenyl chain, forming peroxy radicals .

- Data Table :

| Parameter | Value | Source |

|---|---|---|

| k(HO• + compound) | 1.36 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | |

| Reference (n-butane) | 2.35 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ |

Q. How does computational modeling predict the compound’s reactivity in substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electrophilic sites .

- Thermochemistry : Calculate ΔHf (gas phase) using NIST thermochemical tables (e.g., entropy S = 335 J/mol·K at 298 K) .

- Reactivity Trends : The tetramethyloctenyl group sterically hinders nucleophilic attack at the furan-dione core .

Q. What environmental degradation pathways are relevant for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.